molecular formula C5H15N2O4P B1671656 GLUFOSINATE AMMONIUM CAS No. 77182-82-2

GLUFOSINATE AMMONIUM

Cat. No.: B1671656
CAS No.: 77182-82-2
M. Wt: 198.16 g/mol
InChI Key: ZBMRKNMTMPPMMK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Basta, also known as Glufosinate-ammonium, is the enzyme glutamine synthetase . This enzyme plays a crucial role in the metabolism of nitrogen in plants, converting glutamate and ammonia into glutamine .

Mode of Action

Basta works by inhibiting the activity of glutamine synthetase . This inhibition disrupts the plant’s nitrogen metabolism, leading to an over-accumulation of ammonia within the plant cells . This over-accumulation of ammonia is toxic to the plant cells, leading to their death .

Biochemical Pathways

The inhibition of glutamine synthetase by Basta leads to multiple disruptions in the plant’s metabolism. One of the most significant disruptions is the breakdown of photosynthesis . Without the ability to photosynthesize effectively, the plant cannot produce the energy it needs to survive, leading to its death .

Pharmacokinetics

It is known that basta is a non-selective herbicide, meaning it can affect a wide range of plants . It is typically applied directly to the leaves of the plant, where it is absorbed and distributed throughout the plant .

Result of Action

The result of Basta’s action is the death of the plant. The disruption of nitrogen metabolism and the breakdown of photosynthesis lead to the plant’s inability to survive . Despite the absence of visual symptoms, the treated plants stop growing within the first day after application of Basta. Complete death of the weeds usually occurs between two and two weeks after treatment .

Action Environment

The efficacy and stability of Basta can be influenced by various environmental factors. For instance, the concentration of Basta used can affect its efficacy . Different plants may also have varying levels of sensitivity to Basta, and the plant’s growth stage can also influence its sensitivity . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glufosinate (ammonium) involves several steps. One common method includes the addition reaction of diethyl methyl-phosphonite with acraldehyde and acetic anhydride, followed by an improved Strecker reaction with sodium cyanide and an ammonia water solution of ammonium chloride. The product is then hydrolyzed and ammonified to form the ammonium salt .

Industrial Production Methods: Industrial production of glufosinate (ammonium) typically involves the use of high-performance liquid chromatography (HPLC) for purification. The compound is dissolved in an aqueous solution of potassium dihydrogen phosphate and determined by HPLC with a strongly basic anion exchange column and UV detection .

Chemical Reactions Analysis

Types of Reactions: Glufosinate (ammonium) undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Can be achieved using reducing agents like sodium borohydride.

    Substitution: Typically involves nucleophilic substitution reactions with reagents like sodium cyanide.

Major Products: The major products formed from these reactions include derivatives of glufosinate (ammonium) that retain its herbicidal properties .

Scientific Research Applications

Glufosinate (ammonium) has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Glyphosate: Another broad-spectrum herbicide that inhibits a different enzyme, 5-enolpyruvylshikimate-3-phosphate synthase.

    Aminomethylphosphonic acid (AMPA): A major metabolite of glyphosate with similar herbicidal properties.

Uniqueness: Glufosinate (ammonium) is unique due to its specific inhibition of glutamine synthetase, making it effective against glyphosate-resistant weeds. Its rapid action and ability to generate reactive oxygen species further distinguish it from other herbicides .

Properties

Key on ui mechanism of action

...Glufosinate ammonium is a structural analogue of glutamate & acts in plants by inhibition of glutamine synthetase leading to a complete breakdown of ammonia metab. Owing to the structural analogy of glufosinate ammonium to glutamate, its effect on various glutamate-utilizing systems needed to be investigated in mammals. Although in laboratory animals glufosinate ammonium causes an inhibition of glutamine synthetase activity in different tissues, this inhibition led to slight increases of glutamate and ammonia levels at high sublethal and lethal doses only. After oral admin for 28 days, glufosinate ammonium had no effect on glutathione & carbohydrate metab & no effect on biosynthesis of non-essential amino acids in rats & dogs. Glufosinate ammonium does not interfere with various neurotransmitter receptors in vitro & does not influence the catecholamine neurotransmitter tissue concn after iv application. The results of these studies show that ... in mammals the inhibition of glutamine synthetase activity in various tissues does not lead to a breakdown of ammonia metab. The mammalian metab ... compensates for this inhibition of glutamine synthetase activity by various other metabolic pathways ...

CAS No.

77182-82-2

Molecular Formula

C5H15N2O4P

Molecular Weight

198.16 g/mol

IUPAC Name

azanium;(3-amino-3-carboxypropyl)-methylphosphinate

InChI

InChI=1S/C5H12NO4P.H3N/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H3

InChI Key

ZBMRKNMTMPPMMK-UHFFFAOYSA-N

SMILES

CP(=O)(CCC(C(=O)O)N)O.N

Canonical SMILES

CP(=O)(CCC(C(=O)O)N)[O-].[NH4+]

Appearance

Solid powder

Color/Form

White to light yellow crystalline powder

density

1.4 g/ml at 20 °C

melting_point

215 °C

Key on ui other cas no.

77182-82-2

physical_description

White to light yellow solid;  [HSDB]

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

77182-82-2 (mono-ammonium salt)

shelf_life

Stable /with exposure to/ light.

solubility

Water solubility 1370 g/l (+/- 11%)
In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014
In water, 1,370 g/l @ 22 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-4-methylphosphinobutyric acid
ammonium glufosinate
ammonium-DL-homoalanine-4-yl(methyl)-phosphinate
Basta
DL-glufosinate
glufosinate
glufosinate ammonium
glufosinate-ammonium
glufosinate-P
phosphinothricin
phosphinothricin hydrochloride
phosphinothricin hydrochloride, (S)-isomer
phosphinothricin, (S)-isomer
phosphinothricin, barium (1:1) salt, (+-)-isomer
phosphinothricin, calcium (2:1) salt, (S)-isomer
phosphinothricin, copper (+2) salt
phosphinothricin, diammonium salt
phosphinothricin, dipotassium salt, (S)-isomer
phosphinothricin, disodium salt
phosphinothricin, disodium salt, (S)-isomer
phosphinothricin, monoammonium salt
phosphinothricin, monoammonium salt, (S)-isomer
phosphinothricin, monopotassium salt, (S)-isomer
phosphinothricin, monosodium salt
phosphinothricin, monosodium salt, (S)-isomer
phosphinothricin, sodium salt, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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GLUFOSINATE AMMONIUM
Customer
Q & A

A: Glufosinate ammonium acts by inhibiting the enzyme glutamine synthetase [, , ]. This enzyme plays a crucial role in plant nitrogen metabolism by converting glutamate and ammonia into glutamine. Inhibition of glutamine synthetase disrupts this process, leading to a toxic build-up of ammonia within plant cells, ultimately causing cell death [, ].

A: Basta application results in rapid chlorosis (yellowing) and necrosis (tissue death) of treated plant tissues [, ]. These effects are typically visible within a few days of application.

ANone: this compound has a molecular formula of C5H15N2O4P and a molecular weight of 214.16 g/mol.

A: While the provided abstracts don't offer detailed spectroscopic data, common analytical techniques for characterizing this compound include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) []. These methods provide insights into the structure and purity of the compound.

A: Research indicates that this compound demonstrates greater efficacy when applied as a post-emergence herbicide rather than pre-emergence []. This suggests that it is more effective when applied to actively growing weeds.

A: No, this compound's mode of action is primarily inhibitory, specifically targeting the enzyme glutamine synthetase [, , ]. It does not function as a catalyst in chemical reactions.

A: While the provided research doesn't explicitly mention computational studies on this compound itself, such techniques are commonly employed in herbicide research []. Quantitative structure-activity relationship (QSAR) models, for example, could be used to predict the herbicidal activity of this compound analogs based on their structural features [].

A: Both laboratory and field studies are conducted to evaluate the efficacy of this compound. Controlled experiments assess its impact on target weeds and any potential non-target effects [].

A: Yes, there have been documented cases of this compound resistance developing in some weed species []. This highlights the ongoing challenge of herbicide resistance and the need for integrated weed management strategies.

A: As a potent herbicide, this compound exhibits toxicity and it is crucial to handle it with appropriate safety measures []. Further research is necessary to comprehensively understand its toxicological effects, especially potential long-term impacts.

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